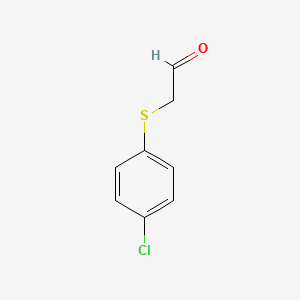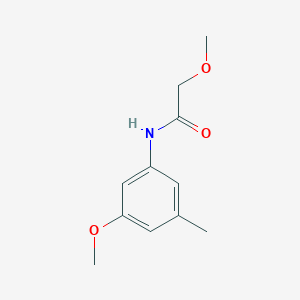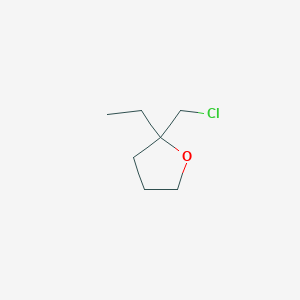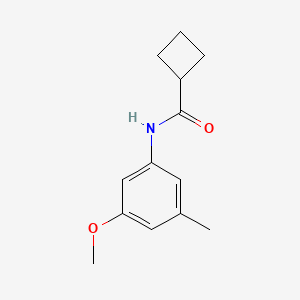![molecular formula C10H16O3 B13189771 Methyl 5-(propan-2-yl)-1-oxaspiro[2.3]hexane-2-carboxylate](/img/structure/B13189771.png)
Methyl 5-(propan-2-yl)-1-oxaspiro[2.3]hexane-2-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 5-(propan-2-yl)-1-oxaspiro[2.3]hexane-2-carboxylate is a unique organic compound characterized by its spirocyclic structure. This compound is notable for its potential applications in various fields, including medicinal chemistry and materials science. Its distinctive structure, featuring a spiro linkage between a six-membered ring and a three-membered ring, makes it an interesting subject for chemical research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-(propan-2-yl)-1-oxaspiro[2.3]hexane-2-carboxylate typically involves the formation of the spirocyclic core followed by esterification. One common method involves the cyclization of a suitable precursor under acidic or basic conditions to form the spirocyclic intermediate. This intermediate is then esterified using methanol in the presence of an acid catalyst to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. Flow microreactor systems can be employed to introduce the tert-butoxycarbonyl group into the precursor, followed by cyclization and esterification steps. This method is more sustainable and versatile compared to traditional batch processes .
Análisis De Reacciones Químicas
Types of Reactions
Methyl 5-(propan-2-yl)-1-oxaspiro[2.3]hexane-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reagents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for ester exchange reactions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of various ester derivatives.
Aplicaciones Científicas De Investigación
Methyl 5-(propan-2-yl)-1-oxaspiro[2.3]hexane-2-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex spirocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the development of new materials with unique mechanical and chemical properties.
Mecanismo De Acción
The mechanism of action of Methyl 5-(propan-2-yl)-1-oxaspiro[2.3]hexane-2-carboxylate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The spirocyclic structure can enhance the compound’s binding affinity and specificity, leading to improved therapeutic effects.
Comparación Con Compuestos Similares
Similar Compounds
Methyl 5-(2-fluoro-4-nitrophenyl)furan-2-carboxylate: Another ester with potential antimicrobial properties.
1H-1,2,3-Triazole Analogs: Compounds with similar applications in medicinal chemistry.
Uniqueness
Methyl 5-(propan-2-yl)-1-oxaspiro[2.3]hexane-2-carboxylate is unique due to its spirocyclic structure, which imparts distinct chemical and physical properties. This structure can enhance the compound’s stability and reactivity, making it a valuable scaffold for the development of new chemical entities.
Propiedades
Fórmula molecular |
C10H16O3 |
|---|---|
Peso molecular |
184.23 g/mol |
Nombre IUPAC |
methyl 5-propan-2-yl-1-oxaspiro[2.3]hexane-2-carboxylate |
InChI |
InChI=1S/C10H16O3/c1-6(2)7-4-10(5-7)8(13-10)9(11)12-3/h6-8H,4-5H2,1-3H3 |
Clave InChI |
XMXCTQJTIAHWRO-UHFFFAOYSA-N |
SMILES canónico |
CC(C)C1CC2(C1)C(O2)C(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![6-Chloro-1,2-dihydrospiro[indole-3,3'-pyrrolidine]](/img/structure/B13189708.png)

![3-[3-(Aminomethyl)oxolan-3-yl]azetidin-3-ol](/img/structure/B13189727.png)
![3-(Bicyclo[3.1.0]hexan-2-YL)propan-1-amine](/img/structure/B13189733.png)




methanol](/img/structure/B13189756.png)


